The primary application of Acetobromo-alpha-D-glucuronic acid methyl ester in scientific research lies in the synthesis of HMR1098-S-Glucuronide Methyl Ester. This compound is a potential new K-ATP blocking agent being investigated for its ability to prevent sudden cardiac death [].
K-ATP channels play a crucial role in regulating various physiological processes, including heart function. Blocking these channels can have protective effects in conditions like heart failure, where excessive activation of K-ATP channels can lead to arrhythmias and sudden death [].
HMR1098-S-Glucuronide Methyl Ester, synthesized using Acetobromo-alpha-D-glucuronic acid methyl ester, acts as a K-ATP channel blocker and is undergoing preclinical research to evaluate its potential therapeutic efficacy and safety in preventing sudden cardiac death [, ].
Acetobromo-alpha-D-glucuronic acid methyl ester (CAS: 21085-72-3) is a modified carbohydrate molecule derived from D-glucuronic acid. It has synonyms like Methyl Acetobromo-α-D-glucuronate and Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranosyluronate Bromide [, ]. While its natural origin is not well documented, it serves as a key intermediate in the synthesis of other compounds with potential biological applications [].
The structure of Acetobromo-alpha-D-glucuronic acid methyl ester features a glucuronic acid core, a six-membered sugar ring with a carboxylic acid group. Three acetyl groups (CH3CO) are attached to hydroxyl groups (OH) at positions 2, 3, and 4 of the ring. Finally, a methyl group (CH3) replaces the hydroxyl group at the anomeric carbon (position 1) and a bromine atom (Br) is attached to the carbon at position 6, creating a brominated sugar derivative [, ]. This structure suggests potential reactivity at the anomeric carbon and the bromine atom.
The primary significance of Acetobromo-alpha-D-glucuronic acid methyl ester lies in its role as a precursor for the synthesis of HMR1098-S-Glucuronide Methyl Ester, a novel K-ATP channel blocker being investigated for its potential in preventing sudden cardiac death []. The specific synthetic reactions involved are not publicly available, but they likely involve nucleophilic substitution reactions at the anomeric carbon to displace the bromine atom and introduce the desired functional group.
As Acetobromo-alpha-D-glucuronic acid methyl ester is a synthetic intermediate, it does not have a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the aforementioned K-ATP channel blocker, whose mechanism involves inhibiting potassium channels in heart cells, potentially impacting heart rhythm [].
Irritant